molecular formula C19H23NO2S B5523050 3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol

3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol

Cat. No.: B5523050
M. Wt: 329.5 g/mol
InChI Key: UNQXEYBYXXZSON-UHFFFAOYSA-N
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Description

3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol, commonly known as TPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPT is a pyrrolidine-based compound that has a unique molecular structure and properties that make it suitable for use in different applications.

Scientific Research Applications

Synthesis and Molecular Structure

Research studies have focused on the synthesis and crystal structure analysis of related compounds, revealing intricate details about their molecular arrangements and potential for further chemical modifications. For instance, studies on compounds with similar structures have determined their crystal structure through single-crystal X-ray diffraction, providing insights into their molecular geometry and intermolecular interactions (Liu et al., 2006). These findings are crucial for designing molecules with desired properties for various applications.

Drug Discovery and Design

Several studies have explored the synthesis of novel compounds for potential therapeutic applications. For example, research on hexahydro-2H-thieno[2,3-c]pyrrole derivatives proposes them as low molecular weight polar scaffolds for constructing compound libraries in search of new drugs, demonstrating the practical syntheses of derivatives based on [3 + 2] cycloaddition reactions (Vladimir S. Yarmolchuk et al., 2011). This underscores the potential of such compounds in drug development, focusing on their conformational properties and the ability to generate libraries of 3D-shaped molecules.

Sensor Applications and Ionophores

The unique structural features of related compounds have been investigated for their potential in sensor applications. For instance, a study on a compound with a U-shaped configuration demonstrated its capacity to bind metal cations, suggesting its utility as an ionophore for sensor applications. Both experimental and theoretical studies confirmed the moderate stability of complexes with potassium cation, highlighting the compound's potential as a selective ionophore (M. Cordaro et al., 2011).

Optoelectronic Properties

Research has also delved into the optoelectronic properties of related molecules, analyzing their potential in photovoltaic applications. The design and synthesis of solution-processable small molecules incorporating different structural units have been studied for their electronic absorption and charge transfer characteristics, providing insights into the enhancement of intramolecular charge transfer transitions and reduction of band gaps for improved photovoltaic performance (Akhil Gupta et al., 2015).

Properties

IUPAC Name

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(5-methyl-4-phenylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-13-16(14-8-6-5-7-9-14)15(10-23-13)17(21)20-11-18(2,3)19(4,22)12-20/h5-10,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQXEYBYXXZSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CC(C(C2)(C)O)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.